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Introduction
BUR1 is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to the

human Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] In

complex with its cyclin partner, Bur2, BUR1 plays a crucial role in the regulation of transcription

elongation by RNA Polymerase II (Pol II).[1][3] Key substrates of BUR1 include the C-terminal

domain (CTD) of the largest subunit of Pol II, Rpb1, and the transcription elongation factor

Spt5.[1][4][5] Phosphorylation of these substrates by BUR1 is critical for efficient transcription

elongation and coupling transcription to other processes like histone modification.[6][7] Given

its essential role in transcription, BUR1 represents a potential target for the development of

novel therapeutic agents.

These application notes provide detailed protocols for screening and characterizing inhibitors of

BUR1 kinase activity. Two primary methodologies are presented: a traditional radioactive in

vitro kinase assay suitable for detailed kinetic studies, and a non-radioactive, luminescence-

based assay amenable to high-throughput screening (HTS). Additionally, protocols for the

expression and purification of the necessary recombinant proteins are included.

Signaling Pathway of BUR1 Kinase
The BUR1/Bur2 kinase complex is a key regulator of transcription elongation. Its activity is

controlled by the CDK-activating kinase (CAK), Cak1, which phosphorylates BUR1. Once
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active, BUR1 phosphorylates serine residues within the C-terminal domain (CTD) of RNA

Polymerase II subunit Rpb1, as well as the C-terminal region (CTR) of the transcription

elongation factor Spt5. These phosphorylation events facilitate the recruitment of other factors

to the elongating polymerase, promoting processivity and coupling transcription to mRNA

processing and chromatin modification.
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Caption: BUR1 Kinase Signaling Pathway.
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Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing BUR1 kinase inhibitors involves several

stages, from initial high-throughput screening to detailed kinetic analysis of lead compounds.

High-Throughput Screening (HTS)
(Luminescence-based assay)

Hit Identification

Dose-Response and IC50 Determination
(Luminescence or Radioactive Assay)

Selectivity Profiling
(Counter-screening against other kinases)
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Caption: Inhibitor Screening Workflow.

Data Presentation
Quantitative data from inhibitor screening should be organized to allow for clear comparison of

compound potency and selectivity. As there are no widely published IC50 values for wild-type

BUR1 inhibitors, the following table serves as a template for organizing experimental findings.
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A known kinase inhibitor, such as staurosporine, can be used as a positive control to validate

the assay, though its specificity for BUR1 may be low.

Table 1: Inhibitory Activity of Compounds against BUR1 Kinase

Compound ID Description IC50 (µM) for BUR1 Notes

Test Compound 1 User-defined
User-determined

value

e.g., solubility issues,

etc.

Test Compound 2 User-defined
User-determined

value

Positive Control e.g., Staurosporine
User-determined

value

Broad-spectrum

kinase inhibitor

Negative Control e.g., DMSO No inhibition Vehicle control

Experimental Protocols
Protocol 1: Recombinant Protein Expression and
Purification
A. Expression and Purification of Recombinant BUR1/Bur2 Complex

This protocol describes the expression of His-tagged BUR1 and GST-tagged Bur2 in E. coli

and subsequent purification.

Materials:

Expression vectors (e.g., pET series for His-BUR1 and pGEX series for GST-Bur2)

E. coli expression strain (e.g., BL21(DE3))

LB Broth and appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)
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Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM

PMSF, and protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

Glutathione Sepharose and Ni-NTA Agarose resins

Dialysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT.

Procedure:

Co-transform E. coli with plasmids for His-BUR1 and GST-Bur2.

Inoculate a starter culture and grow overnight.

Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.

Induce protein expression with 0.4 mM IPTG and incubate at 18°C for 16-20 hours.

Harvest cells by centrifugation and resuspend in Lysis Buffer.

Lyse cells by sonication and clarify the lysate by centrifugation.

Apply the supernatant to a Ni-NTA agarose column.

Wash the column with Wash Buffer.

Elute the His-BUR1/GST-Bur2 complex with Elution Buffer.

Apply the eluate to a Glutathione Sepharose column.

Wash the column with Lysis Buffer (without imidazole).

Elute the complex with 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0.

Dialyze the purified complex against Dialysis Buffer and store at -80°C.
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B. Expression and Purification of Recombinant Substrates (GST-Rpb1 CTD or His-Spt5)

This protocol can be adapted for either a GST-tagged Rpb1 CTD fragment or a His-tagged

Spt5.

Materials:

Expression vector with the substrate of interest

E. coli expression strain (e.g., BL21(DE3))

Appropriate buffers and affinity resin (Ni-NTA for His-tag, Glutathione Sepharose for GST-

tag)

Procedure:

Transform E. coli with the expression plasmid.

Follow steps 2-6 as described in Protocol 1A for cell growth, induction, and lysis.

Apply the clarified lysate to the appropriate affinity column.

Wash the column extensively with the corresponding wash buffer.

Elute the protein using the appropriate elution buffer (imidazole for His-tag, glutathione for

GST-tag).

Dialyze the purified substrate against a suitable storage buffer (e.g., 25 mM HEPES pH 7.5,

150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: In Vitro Radioactive Kinase Assay
This assay measures the incorporation of 32P from [γ-32P]ATP into a substrate.

Materials:

Purified recombinant BUR1/Bur2 complex

Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)
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Kinase Assay Buffer (1X): 20 mM HEPES-NaOH (pH 7.6), 7.5 mM Magnesium Acetate, 1

mM DTT.[2]

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

Cold ATP stock solution (10 mM)

Test compounds dissolved in DMSO

Positive control inhibitor (e.g., staurosporine)

SDS-PAGE loading buffer

P81 phosphocellulose paper

75 mM phosphoric acid

Scintillation fluid and counter

Procedure:

Prepare a reaction master mix containing Kinase Assay Buffer, the desired concentration of

substrate (e.g., 1-5 µM), and a mix of cold and [γ-32P]ATP (final concentration e.g., 50-100

µM).

In a 96-well plate, add 1 µL of test compound or control (DMSO for negative control, positive

control inhibitor).

Add 24 µL of the reaction master mix to each well.

Initiate the reaction by adding 5 µL of diluted BUR1/Bur2 enzyme (final concentration e.g.,

20-50 nM). The final reaction volume is 30 µL.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer or by spotting 25 µL of the

reaction mixture onto P81 phosphocellulose paper.
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If using P81 paper, wash the papers three times for 5 minutes each in 75 mM phosphoric

acid.

Air dry the P81 papers and measure the incorporated radioactivity by scintillation counting.

Alternatively, analyze the reaction products by SDS-PAGE and autoradiography.

Protocol 3: High-Throughput Luminescence-Based
Kinase Assay
This non-radioactive assay measures kinase activity by quantifying the amount of ATP

remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).[8][9][10]

Materials:

Purified recombinant BUR1/Bur2 complex

Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)

Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM

DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

ATP solution (at a concentration close to the Km of BUR1 for ATP, if known, or empirically

determined, e.g., 10-50 µM)

Test compounds in DMSO

Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

White, opaque 96- or 384-well plates

Luminometer

Procedure:

In a white, opaque multi-well plate, add test compounds and controls to the appropriate

wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://bpsbioscience.com/luminescence-kinase-assays-illuminate-the-path-to-inhibitor-discovery
https://bpsbioscience.com/product-types/biochemical-assay-kits-by-format-type/luminescent
https://www.ebiotrade.com/emgzf/promega2003-6/10492_14.pdf
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a reaction mix containing Kinase Assay Buffer, substrate, and BUR1/Bur2 enzyme.

Add the reaction mix to the wells containing the compounds.

Initiate the kinase reaction by adding ATP. The final reaction volume should be low (e.g., 10-

25 µL).

Incubate the plate at 30°C for 30-60 minutes.

Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

Add an equal volume of the luminescent reagent to each well.

Mix briefly on a plate shaker.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer.

Kinase inhibition will result in a higher luminescent signal (less ATP consumed).

Troubleshooting
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Issue Possible Cause Suggested Solution

Low or no kinase activity Inactive enzyme

Ensure proper purification and

storage of the BUR1/Bur2

complex. Verify activity with a

positive control substrate.

Suboptimal assay conditions

Optimize pH, salt

concentration, and

concentrations of ATP and

substrate.

High background signal

(Luminescence assay)
ATP contamination in reagents

Use high-purity reagents.

Include a "no enzyme" control

to determine background.

High variability between

replicates
Pipetting errors

Use calibrated pipettes and

ensure proper mixing. Increase

reaction volume if possible.

Inconsistent incubation times
Ensure all reactions are started

and stopped consistently.

Inhibitor solubility issues Compound precipitation

Decrease the final

concentration of the

compound. Check the DMSO

tolerance of the assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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